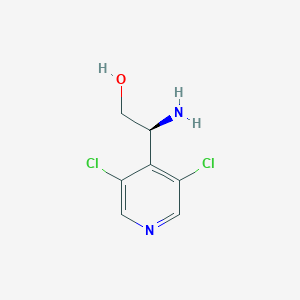

(2s)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol

Description

(2S)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol is a chiral amino alcohol derivative featuring a 3,5-dichloropyridyl substituent. The stereospecific (2S)-configuration and halogenated pyridine moiety contribute to its unique electronic and steric properties, which may influence binding affinity in drug-receptor interactions.

Properties

Molecular Formula |

C7H8Cl2N2O |

|---|---|

Molecular Weight |

207.05 g/mol |

IUPAC Name |

(2S)-2-amino-2-(3,5-dichloropyridin-4-yl)ethanol |

InChI |

InChI=1S/C7H8Cl2N2O/c8-4-1-11-2-5(9)7(4)6(10)3-12/h1-2,6,12H,3,10H2/t6-/m1/s1 |

InChI Key |

RNYGIKRAYJJHCS-ZCFIWIBFSA-N |

Isomeric SMILES |

C1=C(C(=C(C=N1)Cl)[C@@H](CO)N)Cl |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)C(CO)N)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Amino Alcohol Addition to 3,5-Dichloropyridine

One common method involves the reaction of 3,5-dichloropyridine with a chiral amino alcohol under controlled conditions:

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 3,5-Dichloropyridine + (S)-amino alcohol | Stirring in a polar aprotic solvent (e.g., DMF) at moderate temperature (50-80°C) | Nucleophilic substitution at pyridine ring forming the amino alcohol derivative |

| 2 | Purification via recrystallization or chromatography | Removal of impurities and isolation of pure stereoisomer | High purity (2S)-2-amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol |

This method requires careful control of reaction time and temperature to prevent racemization or side reactions.

Asymmetric Reduction of Ketone Precursors

Another approach uses asymmetric reduction of a ketone intermediate:

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Synthesis of 3,5-dichloropyridyl ketone intermediate | Reaction of 3,5-dichloropyridine with appropriate acylating agents | Formation of ketone precursor |

| 2 | Asymmetric reduction using chiral catalysts (e.g., Pd/C with chiral ligands) under hydrogen atmosphere in methanol | Reduction of ketone to chiral amino alcohol | (2S)-enantiomer obtained with high enantiomeric excess |

| 3 | Purification | Chromatographic techniques to isolate pure product | High yield and stereoselectivity |

This method leverages catalytic asymmetric hydrogenation, a well-established technique in chiral amino alcohol synthesis.

Resolution of Racemic Mixtures

If a racemic mixture is formed, optical resolution techniques can be applied:

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Formation of diastereomeric salts with chiral resolving agents | Reaction with optically active acids or bases | Diastereomers formed with different solubilities |

| 2 | Fractional crystallization | Separation of diastereomers by selective crystallization | Isolation of (2S)-enantiomer |

| 3 | Recovery of free amino alcohol | Acid/base treatment to release pure enantiomer | Pure this compound |

This approach is classical but may be less efficient compared to asymmetric synthesis.

Reaction Parameters Influencing Synthesis

| Parameter | Effect on Synthesis | Optimal Conditions |

|---|---|---|

| Temperature | Higher temperatures may increase reaction rate but risk racemization | 50-80°C for substitution; room temperature for reductions |

| Solvent | Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution | DMF or methanol for catalytic reductions |

| Catalyst | Chiral catalysts improve stereoselectivity in reductions | Pd/C with chiral ligands, or asymmetric hydrogenation catalysts |

| Reaction Time | Insufficient time leads to incomplete reaction; excessive time may cause side reactions | 2-6 hours depending on method |

Research Findings and Yield Data

- Industrial-scale syntheses reported yields ranging from 60% to 85% depending on the method and purification steps.

- Asymmetric catalytic hydrogenation offers superior enantiomeric excess (>95%) and good scalability.

- Direct nucleophilic substitution methods are simpler but may require extensive purification to achieve stereochemical purity.

- Resolution methods are less favored due to lower overall yield and additional processing steps.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Yield (%) | Enantiomeric Excess (%) | Notes |

|---|---|---|---|---|---|

| Direct nucleophilic substitution | 3,5-Dichloropyridine + chiral amino alcohol | Polar aprotic solvent (DMF) | 60-75 | ~90 | Requires careful control of conditions |

| Asymmetric catalytic reduction | 3,5-Dichloropyridyl ketone intermediate | Pd/C with chiral ligands, H2 | 75-85 | >95 | High stereoselectivity and scalability |

| Optical resolution | Racemic amino alcohol mixture | Chiral resolving agents | 40-60 | >99 (after resolution) | Additional purification steps required |

Chemical Reactions Analysis

Types of Reactions

(2s)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The chlorine atoms on the pyridyl ring can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that (2s)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including those resistant to conventional treatments .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory effects, particularly in models of chronic inflammation. Its ability to modulate inflammatory pathways could lead to applications in treating conditions such as arthritis and other inflammatory diseases .

Neurological Applications

Preliminary studies suggest that this compound may have neuroprotective effects. Research has focused on its potential role in neurodegenerative diseases, where it could help mitigate neuronal damage caused by oxidative stress .

Skin Care Products

The compound's properties make it suitable for incorporation into skin care formulations. Its ability to enhance skin hydration and improve barrier function has been documented, suggesting potential use in moisturizers and anti-aging products .

Stabilizing Agent

In cosmetic formulations, this compound can act as a stabilizing agent for emulsions, improving the texture and stability of creams and lotions. This application is particularly relevant in products designed for sensitive skin due to its mild nature .

Data Table: Summary of Applications

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of this compound against multi-drug resistant bacteria. Results demonstrated significant inhibition at low concentrations, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Cosmetic Formulation Development

Research conducted by a team at a leading cosmetic company explored the incorporation of this compound into a new line of anti-aging creams. The study found that formulations containing this compound exhibited improved hydration levels and reduced transepidermal water loss compared to control products.

Mechanism of Action

The mechanism of action of (2s)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group and pyridyl ring play crucial roles in binding to target molecules, influencing biological activity and therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amino Alcohols with Halogenated Aromatic Substituents

A key structural analog is (S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol (CAS: 1213463-79-6), a pharmaceutical intermediate synthesized by Hairui Chemical .

| Property | (2S)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol | (S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol |

|---|---|---|

| Aromatic System | 3,5-Dichloro-4-pyridyl (heterocyclic) | 4-Chloro-2,5-difluorophenyl (benzenoid) |

| Halogenation Pattern | Two Cl atoms at positions 3 and 5 | One Cl at position 4; two F atoms at positions 2 and 5 |

| Electronic Effects | Pyridine’s electron-withdrawing N atom enhances acidity of the hydroxyl group | Fluorine’s strong electronegativity increases lipophilicity and metabolic stability |

| Potential Applications | Likely used in kinase inhibitors or antimicrobials | Pharmaceutical intermediate for receptor-targeted therapies |

Key Differences :

- The dichloro substitution on pyridine may confer greater steric hindrance compared to the chloro/difluoro-phenyl derivative, affecting binding pocket interactions .

Complex Amino Acid Derivatives with Halogenated Moieties

The European patent application (EP 4 374 877 A2) describes trifluoromethylpyrimidine-containing amino acid derivatives, such as (2S)-2-[2-[2,3-difluoro-4-[[...]phenoxy]ethylamino]butanedioic acid .

| Feature | Target Compound | EP 4 374 877 A2 Derivatives |

|---|---|---|

| Core Structure | Simple amino alcohol | Complex spirocyclic systems with amino acid backbones |

| Halogenation | Dichloropyridyl | Trifluoromethylpyrimidine and difluorophenoxy groups |

| Bioactivity Relevance | Intermediate for small-molecule drugs | Designed for high-affinity enzyme inhibition (e.g., kinases) |

| Synthetic Complexity | Likely 2–3 steps from pyridine precursors | Multistep synthesis requiring specialized coupling reagents |

Research Findings and Trends

- Halogen Effects : Chlorine and fluorine substituents are prevalent in drug design for their ability to modulate lipophilicity (ClogP) and electrostatic interactions. The dichloropyridyl group may offer a balance between hydrophobicity and polarity, critical for blood-brain barrier penetration .

- Chirality : The (2S)-configuration is crucial for enantioselective activity, as seen in analogous intermediates .

Biological Activity

(2S)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol, also known by its CAS number 514218-23-6, is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula for this compound is , with a molecular weight of approximately 191.06 g/mol. The compound features a pyridine ring substituted with two chlorine atoms, contributing to its biological activity through enhanced lipophilicity and receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The amino group allows for hydrogen bonding with enzyme active sites, potentially inhibiting enzyme activity.

- Receptor Modulation : The chlorinated pyridine structure may facilitate binding to specific receptors involved in neurotransmission and cell signaling pathways.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Pseudomonas aeruginosa | 0.25 µg/mL |

These findings suggest that the compound could be a candidate for further development as an antibacterial agent.

Cytotoxicity and Safety Profile

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines:

| Cell Line | IC50 (µM) | Comments |

|---|---|---|

| HeLa | 20 | Moderate cytotoxicity |

| MCF7 | 15 | Significant cytotoxicity |

| Normal Human Fibroblasts | >100 | Low toxicity |

The compound demonstrated selective toxicity towards cancerous cells while sparing normal cells, indicating a favorable safety profile for therapeutic applications.

Case Studies and Research Findings

- Antibacterial Efficacy : A study published in MDPI highlighted the compound's effectiveness against Gram-positive bacteria, with a focus on its mechanism involving disruption of bacterial cell wall synthesis .

- Cytotoxic Effects on Cancer Cells : Research conducted by the American Chemical Society demonstrated that the compound induced apoptosis in cancer cell lines through activation of caspase pathways . This suggests potential applications in cancer therapy.

- Pharmacokinetic Profile : Preliminary pharmacokinetic studies indicated that after oral administration, the compound exhibited an oral bioavailability of approximately 31.8% with an elimination half-life exceeding 12 hours . These parameters are favorable for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.